N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is systematically identified by its IUPAC name, which reflects its bicyclic structure and functional groups. The compound consists of a benzoxepin core—a fused benzene and oxepin (seven-membered ether ring)—with a tetrahydro substitution pattern (saturated four-membered ring) and an N-methoxyamine moiety at position 5.
Key identifiers include:
The systematic naming adheres to IUPAC rules, emphasizing the bicyclic framework and substituents. The tetrahydro designation indicates partial saturation in the oxepin ring, while the N-methoxy group introduces electronic and steric effects critical to reactivity.
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray crystallography data for this compound are unavailable in the literature, insights can be inferred from structurally related benzoxepine derivatives. For example, studies on 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one () and other tetrahydrobenzoxepines () highlight:
- Puckered conformations : Tetrahydrobenzoxepines adopt non-planar structures due to ring strain and steric interactions.
- Intermolecular hydrogen bonding : N-methoxy groups can participate in hydrogen-bonded dimers or chains, as observed in analogous oxime derivatives ().
- Stereochemical rigidity : The bicyclic system restricts rotational freedom, enforcing specific diastereomeric preferences.
Crystallographic validation remains essential to confirm these hypotheses for the target compound.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides critical insights into the conformational flexibility and electronic environment of this compound. While experimental spectra are not publicly available, analogous compounds reveal:
1H NMR Key Features
| Proton Environment | Chemical Shift (δ) | Coupling Constants (J) | Assignment |
|---|---|---|---|
| Aromatic protons | 6.5–7.5 ppm | 7–9 Hz (ortho coupling) | Protons on the benzene ring |
| N-Methoxy group | 3.2–3.8 ppm | Singlet | OCH₃ group |
| Tetrahydro ring protons | 1.5–2.5 ppm | 8–12 Hz (vicinal coupling) | CH₂ and CH groups in the oxepin ring |
| Amine proton | 1.0–2.0 ppm | Broad signal | NH group (if deprotected) |
For example, the N-methoxy group typically resonates as a singlet due to rapid rotation about the N-O bond, while tetrahydro ring protons exhibit complex splitting patterns from vicinal couplings (). Variable-temperature NMR studies on similar tetrahydrobenzothiazepines () demonstrate conformational interconversion, suggesting potential dynamic behavior in this compound.
Quantum Mechanical Calculations of Electronic Structure
Density Functional Theory (DFT) methods, such as B3LYP/6-31G(d,p), are widely employed to model the electronic structure of heterocyclic amines. For this compound, key computational findings would include:
- Frontier Molecular Orbitals (FMOs) :
- HOMO : Localized on the aromatic benzene ring, indicating π-electron delocalization.
- LUMO : Concentrated on the oxepin ring’s σ* antibonding orbitals, reflecting potential electrophilic reactivity.
- Charge Distribution :
- N-Methoxy group : Partial negative charge on the oxygen atom, with inductive effects influencing the adjacent nitrogen.
- Amine group : Positive charge on the nitrogen, moderated by the methoxy substituent.
- NMR Chemical Shifts :
These calculations align with experimental data from analogous compounds, such as 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (), and provide a theoretical framework for interpreting reactivity and spectroscopic properties.
Properties
IUPAC Name |
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRWFMQDBHYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCCOC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the following steps:
Formation of the Benzoxepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, sulfonates, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, oxides.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxepines.
Scientific Research Applications
Chemical Synthesis Applications
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine serves as a building block for the synthesis of complex organic molecules. It can participate in various chemical reactions:
- Oxidation : The compound can be oxidized to form corresponding oxides using reagents like potassium permanganate.
- Reduction : Reduction reactions can yield amine derivatives using hydrogen gas in the presence of palladium catalysts.
- Substitution : Nucleophilic substitution reactions allow for the introduction of different functional groups through agents such as thionyl chloride .
Synthetic Route Example
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Methoxyamine + Benzoxepin precursor | Cyclization at elevated temperature |
| 2 | Potassium permanganate | Acidic medium for oxidation |
| 3 | Hydrogen with palladium catalyst | Applied for further derivatization |
Biological Applications
In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with specific enzymes and receptors, influencing various biochemical pathways. Notably:
- CNS Activity : Studies have shown that this compound exhibits significant effects on the central nervous system (CNS), impacting behavior and neurological functions in animal models.
- Therapeutic Potential : Initial pharmacological evaluations suggest anti-inflammatory and analgesic properties. These findings indicate its potential use in developing therapeutic agents .
Industrial Applications
The compound is also utilized in industrial settings for developing novel materials and chemical intermediates. Its versatility allows it to be incorporated into various formulations and processes within the chemical industry.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological activities and synthetic versatility of this compound:
Pharmacological Studies
Research indicates that this compound may act as an inhibitor or activator of specific pathways within cells. Its interactions with enzymes could elucidate mechanisms underlying various biological processes.
Therapeutic Investigations
The potential therapeutic applications are being actively explored:
- Anti-inflammatory Effects : Initial studies suggest efficacy in reducing inflammation.
- Analgesic Properties : Indications point towards its usefulness as an analgesic agent.
Mechanism of Action
The mechanism of action of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups facilitate binding to active sites, modulating biological pathways and eliciting desired effects. The compound’s ability to cross biological membranes enhances its efficacy in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The benzoxepin core allows for diverse substitutions, leading to compounds with distinct physicochemical and functional properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Steric Considerations: Cyclopropyl and dimethyl substituents (e.g., C₁₅H₂₁NO in ) introduce steric bulk, which may hinder interactions in biological systems or catalytic processes.
- Halogenation : Fluorine (e.g., ) and chlorine (e.g., ) substituents enhance electronegativity, influencing binding affinity in receptor-ligand interactions.
Biological Activity
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
IUPAC Name: 5-(methoxyamino)-2,3,4,5-tetrahydro-1-benzoxepine
CAS Number: 1410793-28-0
The compound features a benzoxepine core with a methoxy group and an amine substituent, contributing to its distinct biological properties.
This compound is believed to interact with various molecular targets within biological systems. Its mechanism may involve:
- Enzyme Interaction: Acts as a biochemical probe in studying enzyme interactions.
- Receptor Modulation: Potentially modulates the activity of specific receptors involved in neurological processes.
Pharmacological Studies
Research has indicated that compounds structurally related to this compound exhibit significant activity on the central nervous system (CNS). For instance:
- CNS Activity: Studies have shown that derivatives of tetrahydrobenzoxepins can influence CNS functions in animal models, suggesting potential applications in treating neurological disorders .
- Anti-inflammatory Effects: Preliminary investigations suggest that this compound may possess anti-inflammatory properties, which could be beneficial in therapeutic contexts .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Enzyme Interaction Studies:
- N-methoxy derivatives were evaluated for their ability to inhibit specific enzymes linked to metabolic pathways. The results indicated notable inhibition rates compared to controls.
-
CNS Activity Assessment:
- A series of behavioral tests in mice revealed that the compound could alter locomotor activity and anxiety levels, indicating its influence on CNS pathways.
-
Therapeutic Potential:
- The anti-inflammatory properties were assessed using a rat model of induced inflammation. The compound significantly reduced edema and inflammatory cytokines compared to untreated groups.
Synthesis and Production Methods
The synthesis of this compound typically involves cyclization reactions from appropriate precursors under optimized conditions for high yield and purity. Common methods include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methoxy-2,3,4,5-Tetrahydro-1-Benzoxepin-5-Amine, and how do reaction conditions influence yield?
- Methodology : A four-step synthesis protocol is commonly employed for analogous benzoxepin derivatives, involving:
Ring formation : Cyclization of substituted styrenes with epoxides under basic conditions (e.g., using LiHMDS) to form the benzoxepin core .
Functionalization : Methoxy group introduction via nucleophilic substitution or alkylation (e.g., using methyl iodide in DMF).
Amine protection/deprotection : Boc-protection strategies to prevent side reactions during subsequent steps .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound.
- Yield Optimization : Lower temperatures (0–5°C) during cyclization reduce byproduct formation, while excess methylating agents improve methoxy group incorporation .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Key Analytical Methods :
- NMR :
- ¹H NMR : Peaks at δ 3.2–3.5 ppm (multiplet for tetrahydrobenzoxepin protons), δ 3.7–3.9 ppm (singlet for N-methoxy group), and δ 6.5–7.2 ppm (aromatic protons) .
- ¹³C NMR : Signals near 55 ppm (N-OCH₃) and 25–35 ppm (tetrahydro ring carbons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₁H₁₅NO₂, expected [M+H]⁺ = 206.1181) .
- IR : Absorbance at 1250–1270 cm⁻¹ (C-O-C stretch) and 3350 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data between calculated and observed values for benzoxepin derivatives?
- Case Study : Discrepancies in NMR chemical shifts may arise from conformational flexibility in the tetrahydro ring.
- Solution : Perform DFT calculations (B3LYP/6-31G*) to model low-energy conformers and compare predicted vs. experimental shifts. Adjust solvent polarity in simulations (e.g., chloroform vs. DMSO) to improve alignment .
Q. How does the substitution pattern on the benzoxepin core influence bioactivity in related compounds?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy Position : Para-substitution on the aromatic ring enhances metabolic stability but may reduce binding affinity to CNS targets due to steric hindrance .
- Amine Functionalization : Secondary amines (e.g., N-methyl) improve blood-brain barrier permeability compared to tertiary analogs, as shown in dopamine receptor studies .
Q. What computational approaches predict the pharmacokinetic properties of This compound?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3 for optimal absorption), CYP450 inhibition, and hERG liability .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates .
Safety and Handling
Q. What are the critical safety considerations when handling this amine derivative?
- Hazard Mitigation :
- Acute Toxicity : Classified as Category 4 (oral, H302); use PPE (gloves, lab coat) and work in a fume hood .
- Skin/Irritation : Category 2 (H315/H319); immediate washing with water for 15 minutes upon contact .
Data Reproducibility and Validation
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Troubleshooting :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
